9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate
Description
The compound 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features two distinct carbamoyl substituents: a methoxy(methyl)carbamoyl group and a triphenylmethyl (trityl) carbamoyl group on the ethyl backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The presence of bulky trityl and methoxy(methyl) groups suggests applications in sterically demanding synthetic pathways or specialized bioconjugation strategies. While direct synthesis data for this compound are absent in the provided evidence, analogous Fmoc-protected compounds are synthesized via carbamate-forming reactions using Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) and amines under mild conditions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N3O5/c1-43(47-2)38(45)36(41-39(46)48-27-35-33-24-14-12-22-31(33)32-23-13-15-25-34(32)35)26-37(44)42-40(28-16-6-3-7-17-28,29-18-8-4-9-19-29)30-20-10-5-11-21-30/h3-25,35-36H,26-27H2,1-2H3,(H,41,46)(H,42,44)/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJKDGIQGYMKHP-BHVANESWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes fluorenyl, methoxy, and triphenylmethyl groups, positions it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 469.5 g/mol. Its structure can be represented as follows:
Biological Activity
Research indicates that compounds containing carbamate functionalities often exhibit notable biological activities. The specific interactions of This compound with biological targets are crucial for understanding its pharmacological profile.
The mechanism of action involves the compound's interaction with specific enzymes and receptors. It is hypothesized that the compound can modulate enzyme activity or receptor binding through the formation of stable complexes. Techniques such as molecular docking , enzyme assays , and cellular assays are employed to elucidate these interactions.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this specific carbamate derivative.
Table 1: Summary of Biological Activities in Related Compounds
These studies highlight the potential therapeutic applications of compounds with similar structures, suggesting that This compound may also possess significant biological activity.
Comparative Analysis
Comparative studies with structurally similar compounds reveal unique features that may enhance its biological efficacy. For instance, the presence of the fluorenyl group may contribute to increased stability and specificity in biological interactions compared to simpler carbamates.
Table 2: Comparison with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (9H-fluoren-9-yl)methyl N-(pyridin-3-ylmethyl) carbamate | 12345678 | Neuroprotective properties |
| tert-butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate | 13448070 | Enhanced stability due to tert-butyl group |
| (R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate | 21517841 | Altered reactivity due to methyl substituent |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Compounds like (9H-fluoren-9-yl)methyl (4-aminobenzyl)carbamate () share the Fmoc backbone but lack the dual carbamoyl functionality. Instead, they incorporate aromatic amines, which influence solubility and reactivity. For example, the benzyl-substituted derivative in has a molecular weight of ~327.4 g/mol and is isolated as a beige solid (83% yield) after flash chromatography . In contrast, the target compound’s trityl group introduces significant steric hindrance (molecular weight ~567.7 g/mol estimated), likely reducing solubility in polar solvents compared to simpler aromatic analogues.
Fmoc Derivatives with Bulky Protecting Groups
The compound 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate () shares the trityl moiety but replaces the carbamoyl group with a sulfanyl substituent. This substitution alters reactivity: sulfanyl groups participate in thiol-ene click chemistry, whereas carbamoyl groups are more inert. The trityl-sulfanyl derivative has a molecular weight of 569.71 g/mol and is stable at room temperature . The target compound’s trityl carbamoyl group may offer superior stability in acidic conditions compared to sulfanyl analogues, as trityl carbamates are resistant to nucleophilic attack .
Carbamoyl-Modified Fmoc Compounds
9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate () highlights the role of carbamoyl modifications. This derivative contains a reactive chlorocarbonyl group (molecular weight 357.83 g/mol) for further functionalization, contrasting with the target compound’s methoxy(methyl)- and trityl-carbamoyl groups, which are electron-withdrawing and protective. The chlorocarbonyl derivative’s XLogP3 of 5 indicates high hydrophobicity, whereas the target compound’s polar carbamoyl groups may improve aqueous solubility .
Key Research Findings and Data
Physical Properties and Spectral Data
Stability and Reactivity Insights
- Trityl Carbamoyl Stability : Trityl carbamates resist hydrolysis under mildly acidic conditions, making them suitable for orthogonal protection strategies .
- Methoxy(methyl) Carbamoyl Reactivity : Methoxy(methyl) groups are less sterically demanding than trityl, enabling selective deprotection in multi-step syntheses .
- Fmoc Group Removal : All Fmoc derivatives, including the target compound, are cleaved efficiently with 20% piperidine in DMF, as demonstrated in peptide synthesis workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
